molecular formula C27H23NO5 B2715460 7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902624-73-1

7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2715460
CAS No.: 902624-73-1
M. Wt: 441.483
InChI Key: UMEGFWHIZAENAW-UHFFFAOYSA-N
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Description

7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C27H23NO5 and its molecular weight is 441.483. The purity is usually 95%.
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Biological Activity

7-(3,4-Dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (CAS No. 902624-73-1) is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structure, characterized by a quinoline core fused with a dioxolo ring and various substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N1O5C_{22}H_{23}N_{1}O_{5}, with a molecular weight of approximately 375.43 g/mol. The compound features a complex arrangement that includes both aromatic and heterocyclic components, contributing to its biological interactions.

PropertyValue
Molecular FormulaC22H23N1O5
Molecular Weight375.43 g/mol
CAS Number902624-73-1

Preliminary studies indicate that the biological activity of this compound may involve multiple mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting normal replication and transcription processes.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains:

  • Bacterial Strains : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL for various strains tested.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH and ABTS assays:

  • DPPH Radical Scavenging Activity : The compound showed an IC50 value of 25 µg/mL.
  • ABTS Assay : It demonstrated effective scavenging activity comparable to standard antioxidants.

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

  • Study on Anticancer Properties :
    • Conducted on MCF-7 cells.
    • Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound.
  • Antimicrobial Efficacy Study :
    • Evaluated against clinical isolates of Staphylococcus aureus.
    • Showed significant inhibition at lower concentrations compared to standard antibiotics.

Properties

IUPAC Name

7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-16-8-9-18(10-17(16)2)26(29)21-14-28(13-19-6-4-5-7-23(19)31-3)22-12-25-24(32-15-33-25)11-20(22)27(21)30/h4-12,14H,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEGFWHIZAENAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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